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molecular formula C22H22N2O B8600349 3-butyl-2-(4-methoxyphenyl)-3H-naphtho[1,2-d]imidazole CAS No. 76145-78-3

3-butyl-2-(4-methoxyphenyl)-3H-naphtho[1,2-d]imidazole

Cat. No. B8600349
M. Wt: 330.4 g/mol
InChI Key: GQUIPPUXHWXSOT-UHFFFAOYSA-N
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Patent
US04435417

Procedure details

The compound of the title is prepared by following essentially the same procedure described in example 2 but starting from 2-butylamino-1-nitrosonaphthalene instead of 2-methylamino-1-nitrosonaphthalene and employing 4-methoxybenzaldehyde instead of 4-ethoxybenzaldehyde. Yield 53%. M.p. 99,5°-100,5° C.
Name
2-butylamino-1-nitrosonaphthalene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:5][C:6]1[CH:15]=[CH:14][C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[C:7]=1[N:16]=O)[CH2:2][CH2:3][CH3:4].[CH3:18][O:19][C:20]1[CH:27]=[CH:26][C:23]([CH:24]=O)=[CH:22][CH:21]=1>>[CH2:1]([N:5]1[C:6]2[CH:15]=[CH:14][C:13]3[C:8]([C:7]=2[N:16]=[C:24]1[C:23]1[CH:26]=[CH:27][C:20]([O:19][CH3:18])=[CH:21][CH:22]=1)=[CH:9][CH:10]=[CH:11][CH:12]=3)[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
2-butylamino-1-nitrosonaphthalene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)NC1=C(C2=CC=CC=C2C=C1)N=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=O)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The compound of the title is prepared

Outcomes

Product
Name
Type
Smiles
C(CCC)N1C(=NC2=C1C=CC1=CC=CC=C12)C1=CC=C(C=C1)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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